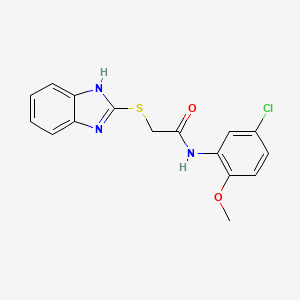

![molecular formula C23H27N3O4 B5578094 3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, a group known for their varied biological activities. Research into this class has been aimed at finding new therapeutic agents due to their unique structural features and potential pharmacological profiles.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, typically starting from basic cyclic or acyclic compounds. These processes may include condensation reactions, cyclization steps, and functional group transformations, tailored to introduce various substituents at specific positions of the spiro framework to achieve the desired chemical properties and biological activity (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined using techniques such as X-ray crystallography. They typically feature a spirocyclic framework that includes a diazaspiro ring fused with other cyclic structures, which affects their chemical reactivity and interaction with biological targets. For example, similar compounds have been analyzed showing a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, which contribute to their three-dimensional structure and biological activity potential (Wang et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Techniques

The synthesis of diazaspirodecanone derivatives, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, involves various techniques, including Michael addition reactions, cycloaddition, and catalytic dearomative spirocyclization processes. These methods provide access to a wide range of compounds with potential biological activities (Yoshida et al., 1987; Ito et al., 2018).

Crystal Structure Analysis

The crystal structure of compounds similar to the target molecule has been determined, providing insights into their molecular configurations, such as planar furan rings, chair conformation cyclohexane rings, and benzene rings. This structural information is crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Wang et al., 2011).

Pharmacological Potential

Antimicrobial Activity

Spiro thiazolinone heterocyclic compounds, including those with azaspiro[4.5]decan structures, have shown significant antimicrobial activities. The fusion of heterocyclic rings in these compounds tends to increase their antimicrobial effectiveness, indicating their potential as therapeutic agents against various microbial infections (Patel & Patel, 2015).

Antihypertensive and Alpha-Adrenergic Blocking Activities

Certain diazaspirodecanone derivatives have been evaluated for their antihypertensive effects and alpha-adrenergic blocking activities. These studies have revealed that specific structural modifications can enhance the compound's ability to lower blood pressure and modulate alpha-adrenergic receptor interactions, which could be beneficial for treating cardiovascular diseases (Caroon et al., 1981).

Neuroprotective Effects

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has uncovered their potential neuroprotective effects. These compounds have shown inhibitory action on neural calcium uptake and protective actions against brain edema and memory and learning deficits induced by triethyltin chloride (TET), suggesting their applicability in treating neurodegenerative disorders (Tóth et al., 1997).

Anticancer and Antidiabetic Properties

Spirothiazolidine analogs have exhibited significant anticancer and antidiabetic activities. These compounds' ability to interact with biological targets, leading to the inhibition of cancer cell growth and modulation of enzymes involved in diabetes, highlights their potential as therapeutic agents for these conditions (Flefel et al., 2019).

Propriétés

IUPAC Name |

3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c27-21(7-6-19-8-12-24-13-9-19)25-14-10-23(11-15-25)18-26(22(28)30-23)16-17-29-20-4-2-1-3-5-20/h1-5,8-9,12-13H,6-7,10-11,14-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXWTDBHHFAQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)CCC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)